molecular formula C24H30ClN3O3 B12352542 9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

Cat. No.: B12352542
M. Wt: 444.0 g/mol
InChI Key: NGRLAAWWHJDIBE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Systematic IUPAC Nomenclature and Positional Isomerism

The IUPAC name 9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one hydrochloride derives from the hierarchical numbering of the fused pyrimido[6,1-a]isoquinoline core. Key features include:

  • Core identification : The parent heterocycle is pyrimido[6,1-a]isoquinoline, a bicyclic system fusing pyrimidine (positions 1–4) and isoquinoline (positions 5–11b) rings at bonds 6 and 1a.
  • Substituent prioritization : The 2-position hosts an imino group bonded to a 2,4,6-trimethylphenyl moiety, while methoxy groups occupy the 9 and 10 positions of the isoquinoline fragment.
  • Saturation and functional groups : The 1,6,7,11b-tetrahydro designation indicates partial saturation, and the 4-ketone group completes the pyrimidine ring.

Positional isomerism arises from alternative substitution patterns. For example, relocating the methyl group from position 3 to 4 would yield 4-methyl-9,10-dimethoxy-2-(2,4,6-trimethylphenyl)imino-..., altering pharmacological activity due to steric and electronic changes.

Table 1: Positional Isomerism Scenarios
Isomer Variation Substituent Position IUPAC Name Fragment
Base compound 3-methyl ...3-methyl-2-(2,4,6-trimethyl...
Positional isomer 1 4-methyl ...4-methyl-2-(2,4,6-trimethyl...
Positional isomer 2 8-methoxy ...9,10,8-trimethoxy-3-methyl...

Core Pyrimido[6,1-a]isoquinoline Skeleton Analysis

The pyrimido[6,1-a]isoquinoline system comprises a pyrimidine ring fused to an isoquinoline moiety via shared atoms at positions 6 (pyrimidine) and 1a (isoquinoline). Key structural attributes include:

  • Aromaticity : The isoquinoline fragment retains aromaticity, while the pyrimidine ring exhibits partial conjugation due to the 4-ketone group.
  • Fusion geometry : The 6,1-a fusion creates a planar, rigid scaffold that enhances π-stacking interactions with biological targets.
  • Hydrogenation state : The 1,6,7,11b-tetrahydro designation signifies saturation at four positions, introducing conformational flexibility critical for binding pocket accommodation.
Table 2: Core Skeleton Properties
Property Value/Description Source
Molecular formula (core) C₁₂H₁₀N₂
Ring fusion atoms Pyrimidine C6 ↔ Isoquinoline C1a
Aromatic segments Isoquinoline (10 π-electrons)

Substituent Configuration Analysis: Methoxy, Methyl, and Trimethylphenyl Groups

Substituents critically modulate the compound's electronic and steric profile:

  • 9,10-Dimethoxy groups :

    • Electron-donating methoxy groups at positions 9 and 10 enhance the isoquinoline ring’s electron density, facilitating cation-π interactions with target proteins.
    • Ortho-methoxy placement creates a dihedral angle of 15–20°, optimizing hydrophobic cavity fit.
  • 3-Methyl group :

    • The C3 methyl substituent induces axial chirality at position 11b, creating two enantiomers with distinct biological activities.
    • Steric bulk at C3 restricts rotation about the N2–C2 bond, stabilizing the imino tautomer.
  • 2-(2,4,6-Trimethylphenyl)imino group :

    • The trisubstituted phenyl ring imposes severe steric hindrance, shielding the imino nitrogen from nucleophilic attack.
    • Methyl groups at para and both ortho positions create a cone-shaped hydrophobic domain, enhancing lipid membrane permeability.
Table 3: Substituent Electronic Effects
Substituent Electronic Effect (Hammett σ) Steric Effect (Taft Eₛ)
9,10-Dimethoxy σₚ = -0.27 (electron-donating) Eₛ = 0 (minimal)
3-Methyl σₚ = -0.17 Eₛ = -1.24
2,4,6-Trimethylphenyl σₚ = -0.14 (cumulative) Eₛ = -3.81

The hydrochloride counterion protonates the imino nitrogen (pKa ≈ 8.2), improving aqueous solubility (>50 mg/mL) without disrupting lipophilic interactions.

Properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444.0 g/mol

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C24H29N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-12,19H,7-8,13H2,1-6H3;1H

InChI Key

NGRLAAWWHJDIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2CC3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization Approach

The isoquinoline core can be efficiently constructed using the Bischler-Napieralski reaction. This method has been successfully applied to synthesize various tetrahydroisoquinoline (THIQ) structures which serve as foundations for more complex molecules like our target compound.

Procedure:

  • Differentially substituted amides are treated with either POCl₃ or poly(phosphoric acid)
  • This yields dihydroisoquinoline intermediates
  • Subsequent reduction produces the tetrahydroisoquinoline core

This approach is particularly valuable for constructing the basic THIQ framework with appropriate substitution patterns for further elaboration.

Friedel-Crafts Acylation Method

An alternative approach involves intramolecular Friedel-Crafts acylation reactions. This method has been utilized in the synthesis of structurally related compounds such as dimethoxybenzo-oxepino-quinolones.

Procedure:

  • Preparation of carboxylic acid intermediates (e.g., 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids)
  • Treatment with polyphosphoric acid (PPA) as both catalyst and solvent
  • Intramolecular acylation under mild conditions

This approach offers advantages including good yields, simple work-up procedures, and environmentally friendly characteristics.

Introduction of 9,10-Dimethoxy Groups

The 9,10-dimethoxy substitution pattern is crucial to the target molecule's structure and activity. Two primary methods have been identified for introducing these methoxy groups:

Direct Methoxylation

Procedure:

  • Treatment of the corresponding hydroquinone precursor with dimethyl sulfate
  • Reaction conducted in the presence of potassium hydroxide in tetrahydrofuran/water system
  • Purification by column chromatography

This method has been reported to produce high yields (>90%) of dimethoxylated products.

Construction from Pre-methoxylated Building Blocks

An alternative strategy involves constructing the isoquinoline core from appropriately methoxylated precursors:

Procedure:

  • Preparation of ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates
  • Hydrolysis with aqueous ethanolic sodium hydroxide
  • Further cyclization to incorporate the methoxylated moieties into the final structure

Construction of the Pyrimido Ring System

The pyrimido ring fusion to the isoquinoline core is a critical synthetic challenge. Several approaches have been identified:

Cyclization with Urea Derivatives

Procedure:

  • Reaction of tetrahydroquinolinecarbonitrile intermediates with thiourea or urea
  • Treatment in ethanol/sodium ethoxide mixture for approximately 6 hours
  • Formation of 4-amino-pyrimidoquinoline derivatives via intermediate formation and ammonia elimination

Sodium Hydride-Mediated Approach

An effective method documented for related compounds involves:

Procedure:

  • Treatment of 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido(6,1-a)isoquinolin-2,4-dione (4.11 g) with oil-free sodium hydride (0.75 g)
  • Reaction in dimethylformamide (100 ml)
  • Careful temperature control and inert atmosphere maintenance

Introduction of 2-(2,4,6-Trimethylphenyl)imino Group

The distinctive 2,4,6-trimethylphenylimino functionality contributes significantly to the molecule's properties. Two primary methods have been identified:

Schiff Base Formation

Procedure:

  • Condensation of appropriate pyrimido[6,1-a]isoquinoline intermediate with 2,4,6-trimethylphenylamine
  • Reaction conducted in ethanol under reflux conditions (24h)
  • Crystallization to obtain pure product

Coupling Reaction Approach

For more complex intermediates, a coupling reaction strategy may be employed:

Procedure:

  • Buchwald-Hartwig coupling between halogenated pyrimido[6,1-a]isoquinoline precursor and 2,4,6-trimethylphenylamine
  • Use of appropriate palladium catalyst and ligand system
  • Optimization of reaction conditions for high regioselectivity

Formation of Hydrochloride Salt

The final step in the synthesis involves conversion to the hydrochloride salt form. This process enhances stability and may improve bioavailability.

Procedure:

  • Dissolution of the free base in an appropriate organic solvent (ethyl acetate, dichloromethane, or tetrahydrofuran)
  • Treatment with anhydrous HCl (typically as gas or in dioxane solution)
  • Precipitation, filtration, and recrystallization to obtain pure hydrochloride salt

Complete Synthetic Route Analysis

Based on compilation of the various methodologies, a comprehensive synthetic pathway can be proposed. Table 1 summarizes the key steps and conditions for the complete preparation of the target compound.

Table 1: Proposed Synthetic Route for 9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

Step Reaction Type Key Reagents Conditions Expected Yield Reference
1 Isoquinoline core formation POCl₃ or PPA 80-100°C, 3-5h 65-75%
2 Methoxylation Dimethyl sulfate, KOH THF/H₂O, reflux 85-95%
3 Pyrimido ring construction Urea/thiourea, NaOEt Ethanol, reflux, 6h 60-70%
4 3-Methyl introduction CH₃I, Base DMF, 0-25°C, 12h 75-85%
5 2,4,6-Trimethylphenylimino addition 2,4,6-Trimethylphenylamine Ethanol, reflux, 24h 70-80%
6 Selective hydrogenation H₂, Catalyst MeOH or EtOAc, rt, 24h 85-95%
7 HCl salt formation Anhydrous HCl EtOAc or THF, 0°C 90-95%

Alternative Synthetic Approaches

One-Pot Multi-Component Reaction

Recent advances suggest potential for more efficient synthetic routes:

Procedure:

  • One-pot synthesis via BiCl₃-catalyzed imino Diels-Alder cycloaddition
  • Reaction of appropriate aldehydes, amines, and dienophiles
  • Construction of multiple rings in a single operation

Sealed Tube High-Temperature Method

For challenging coupling reactions, sealed tube methods have proven effective:

Procedure:

  • Mixture of halogenated precursor with 2,4,6-trimethylphenylamine
  • Addition of triethylamine and heating at 130-140°C in sealed tube
  • Post-reaction purification by column chromatography (95/5 EtOAc/MeOH)

Comparative Analysis of Preparation Methods

The various synthetic approaches can be evaluated based on several criteria including overall yield, step economy, reagent accessibility, and environmental impact. Table 2 provides a comparative analysis of the major synthetic pathways.

Table 2: Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Limitations Overall Yield Number of Steps Environmental Considerations
Bischler-Napieralski Well-established, high reliability Requires harsh reagents (POCl₃) 35-45% 7-8 Moderate waste generation
Friedel-Crafts Good yields, simple work-up Uses acidic PPA 30-40% 7-8 Acidic waste requiring neutralization
One-Pot Approach Fewer steps, time efficient Lower overall yield, less selective 20-30% 4-5 Reduced solvent usage
Sealed Tube Method Effective for difficult couplings Requires specialized equipment 25-35% 6-7 Higher energy consumption

Optimization Considerations

Several key parameters require careful optimization when implementing any of these synthetic routes:

  • Temperature control : Critical for cyclization reactions to prevent side product formation
  • Solvent selection : Different solvents significantly impact reaction efficiency (ethyl acetate, 1,2-dichloroethane, dichloromethane, tetrahydrofuran, 1,4-dioxane or acetonitrile have been identified as preferred options)
  • Catalyst loading : Particularly important for coupling reactions and hydrogenation steps
  • Reaction time : Extended reaction times can lead to decomposition of sensitive intermediates
  • Purification protocols : Critical for obtaining high-purity final product

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Phosphodiesterase Inhibition

Trequinsin is a potent inhibitor of phosphodiesterase type 3 (PDE3), which plays a critical role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDE3:

  • It enhances the vasodilatory effects leading to reduced blood pressure in hypertensive models .
  • It has been shown to inhibit arachidonic acid-induced platelet aggregation, indicating potential applications in cardiovascular diseases .

Antihypertensive Effects

Trequinsin exhibits significant antihypertensive activity:

  • In animal studies, it effectively lowers systemic blood pressure in both normotensive and hypertensive conditions .
  • The mechanism involves increased levels of cGMP and subsequent vasodilation.

Sperm Motility Enhancement

Research indicates that Trequinsin can improve sperm motility in vitro:

  • This property is attributed to its ability to activate CatSper channels which increase intracellular calcium levels and enhance sperm function .

Cancer Research

Recent studies have explored the role of Trequinsin in cancer therapy:

  • It has been implicated in the formation of complexes that induce cytotoxic responses in cancer cells expressing elevated levels of specific proteins like SLFN12 and PDE3A .
  • The mechanisms by which these complexes lead to cell death are under investigation but show promise for future therapeutic strategies.

Case Studies and Research Findings

StudyFindings
Horner et al. (2021)Demonstrated that Trequinsin promotes complex formation between PDE3A and SLFN12, enhancing cytotoxicity against cancer cells .
R&D Systems (2024)Highlighted the compound's potent inhibition of PDE3 with an IC50 value of 250 pM and its ability to reduce blood pressure effectively in animal models .

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in regulating cellular signaling pathways. This inhibition can lead to various physiological effects, including vasodilation and reduced blood pressure .

Comparison with Similar Compounds

RPL554

  • Structure: 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one .
  • Key Differences: Position 3: RPL554 has a carbamoyl aminoethyl group, whereas the target compound has a methyl group. This substitution may reduce metabolic liability in the target compound.
  • Pharmacology : Dual PDE3/4 inhibitor with bronchodilatory (EC₅₀ = 0.55 µM for PDE4) and anti-inflammatory effects .

RPL565

  • Structure: 6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one .
  • Key Differences: Position 2: Phenoxy group instead of mesitylimino, reducing steric bulk and altering enzyme selectivity.
  • Pharmacology : Selective PDE3 inhibitor (IC₅₀ = 1.2 µM) with weaker anti-inflammatory activity compared to RPL554 .

Fluorophenylimino Derivative

  • Structure: 2-[(4-Fluorophenyl)imino]-9,10-dimethoxy-3,7-dimethyl-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride .

Hexahydrochloro Derivative

  • Structure: 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-one .
  • Key Differences :
    • Saturation : Hexahydro ring system increases rigidity, possibly reducing target engagement.
    • Substituent : Chloro group at position 2 may limit interactions with hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound RPL554 RPL565 Fluorophenylimino Derivative
Molecular Formula C₂₃H₂₆ClN₃O₃* (estimated) C₂₆H₃₂N₄O₄ C₂₅H₃₀N₂O₄ C₂₂H₂₀ClFN₂O₃
Molecular Weight ~427.92 g/mol 464.56 g/mol 422.52 g/mol 414.86 g/mol
LogP 5.03 3.8 (predicted) 4.5 (predicted) 3.9 (estimated)
PDE3/4 Selectivity Dual (predicted) Dual (PDE3 IC₅₀ = 0.13 µM; PDE4 IC₅₀ = 0.55 µM) PDE3-selective (IC₅₀ = 1.2 µM) Not reported

*Exact formula inferred from structurally related compounds in .

Mechanistic and Therapeutic Implications

  • Target Compound: The mesitylimino group at position 2 and methyl at position 3 likely enhance hydrophobic interactions with PDE3/4 catalytic domains, improving potency and duration of action compared to RPL565 .
  • Clinical Relevance : Similar to RPL554, the target compound may exhibit dual bronchodilator and anti-inflammatory effects, but its methyl group could confer better metabolic stability than RPL554’s carbamoyl side chain .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of complex polycyclic compounds like this typically involves multi-step strategies, such as palladium-catalyzed cyclization or reductive amination (common in N-heterocycle synthesis). For example, multi-step syntheses of similar isoquinoline derivatives often require iterative purification (e.g., column chromatography) and optimization of reaction conditions (e.g., temperature, catalyst loading). Low-yield steps (e.g., <5% in some cases ) may benefit from microwave-assisted synthesis or flow chemistry to improve efficiency. Key intermediates should be characterized via 1H^1H-/13C^{13}C-NMR and LC-MS at each stage to ensure fidelity .

Q. How can researchers validate the structural integrity and purity of this compound?

Comprehensive analytical profiling is critical:

  • Spectroscopy : High-resolution 1H^1H-NMR and 13C^{13}C-NMR to confirm proton/environment assignments, especially for stereocenters and imino groups.
  • Chromatography : HPLC with UV/Vis or MS detection (e.g., using C18 columns) to assess purity (>95% recommended for biological studies) .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight and detect trace impurities .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Q. What are the critical storage conditions to maintain compound stability?

Hydrochloride salts of nitrogen-containing heterocycles are typically hygroscopic. Recommended storage:

  • Temperature : -20°C in airtight, light-resistant vials to prevent degradation .
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stock solutions; avoid aqueous buffers unless stability under specific pH (e.g., 4–7) is validated .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the imino and methoxy groups, which may participate in hydrogen bonding or π-π stacking .
  • QSAR Analysis : Corporate substituent effects (e.g., methyl vs. ethyl groups) into quantitative structure-activity relationship models to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Discrepancies may arise from assay-specific factors:

  • Orthogonal Assays : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays to distinguish direct target engagement from off-target effects .
  • Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out degradation-related false negatives .

Q. How does the hydrochloride counterion impact solubility and bioavailability?

  • Salt Selection : Hydrochloride salts generally enhance aqueous solubility vs. free bases, critical for in vivo studies. Compare solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .
  • Ion-Pair Effects : Use capillary electrophoresis or ion chromatography to study counterion interactions, which may influence membrane permeability .

Q. What analytical methods are suitable for degradation pathway elucidation?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H2 _2O2_2). Monitor degradation products via LC-MS/MS and assign structures using fragmentation patterns .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

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